molecular formula C15H14N2O2 B2770685 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol CAS No. 310414-52-9

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B2770685
CAS No.: 310414-52-9
M. Wt: 254.289
InChI Key: BSAWHNWSRZWUGB-UHFFFAOYSA-N
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Description

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol is a benzoxazole-derived compound featuring a phenol backbone substituted with an amino group at position 5 and a 5,6-dimethyl-1,3-benzoxazol-2-yl moiety at position 2. The benzoxazole core consists of a fused benzene and oxazole ring, with methyl groups at positions 5 and 3.

Properties

IUPAC Name

5-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-8-5-12-14(6-9(8)2)19-15(17-12)11-4-3-10(16)7-13(11)18/h3-7,18H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAWHNWSRZWUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=C(C=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of iron(III) chloride as a catalyst in an aerobic oxidation reaction . The reaction is carried out in toluene at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorinating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural and molecular distinctions between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Benzoxazole
5-Amino-2-(1,3-benzoxazol-2-yl)phenol 88877-61-6 C₁₃H₁₀N₂O₂ 226.23 None
5-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol 313645-14-6 C₁₄H₁₂N₂O₂ 240.26 6-methyl
5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol 22105-55-1 C₁₃H₉ClN₂O₂ 260.68 5-chloro
5-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol 355391-80-9 C₁₅H₁₄N₂O₂* 254.29* 5-ethyl
Target: 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol Not available C₁₅H₁₄N₂O₂ 254.28* 5,6-dimethyl

*Calculated values for compounds lacking explicit data in the evidence.

Key Observations:

Substituent Effects: Electron-Donating Groups (Methyl, Ethyl): Methyl and ethyl substituents enhance lipophilicity and steric bulk. Electron-Withdrawing Groups (Chloro): The 5-chloro analog (CAS 22105-55-1) exhibits a higher molecular weight (260.68 g/mol) due to chlorine’s atomic mass and electronegativity, which may alter electronic properties and reactivity .

Molecular Weight Trends :

  • The unsubstituted base compound (CAS 88877-61-6) has the lowest molecular weight (226.23 g/mol).
  • Methyl and ethyl substitutions increase molecular weight incrementally (240.26 and 254.29 g/mol, respectively), while the chloro-substituted derivative deviates significantly due to chlorine’s mass .

Potential Research Implications

Synthetic Applications :

  • The synthesis of benzoxazole derivatives often involves condensation reactions between diamine intermediates and aldehydes, as seen in related benzimidazole syntheses . Substituents on the benzoxazole ring may influence reaction yields or regioselectivity.

Physicochemical Properties :

  • Increased lipophilicity from methyl/ethyl groups could enhance membrane permeability in biological systems, whereas chloro substituents might improve stability via halogen bonding.

Gaps in Evidence: No direct data on the target compound’s melting point, solubility, or spectroscopic profiles were found. Experimental studies using techniques like X-ray crystallography (e.g., SHELX software ) or chromatographic analysis are needed for deeper characterization.

Biological Activity

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol is a benzoxazole derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. The unique structure, featuring both amino and phenolic groups, contributes to its diverse biological effects.

The compound's IUPAC name is this compound, and its molecular formula is C15H14N2O2C_{15}H_{14}N_{2}O_{2}. The presence of the benzoxazole ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator, influencing biochemical pathways. The binding occurs at active or allosteric sites on target proteins, leading to alterations in their function and activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that this compound can demonstrate selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and moderate antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
ABacillus subtilis32 µg/mL
BEscherichia coliNot Active
CCandida albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that it exhibits cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers. Notably, the selectivity towards cancer cells over normal cells highlights its potential as an anticancer agent .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
MCF-7153
A549204
PC3185

Structure–Activity Relationship

The structure–activity relationship (SAR) studies indicate that modifications to the benzoxazole ring can significantly impact the biological activity. For example, the introduction of electron-donating groups enhances antimicrobial efficacy while maintaining lower toxicity towards normal cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of benzoxazole derivatives for their antimicrobial properties. Compound A showed significant activity against Bacillus subtilis, while others were ineffective against Gram-negative strains .
  • Cytotoxicity Assessment : In vitro studies demonstrated that several derivatives exhibited selective toxicity towards cancer cells compared to normal fibroblasts. This selectivity suggests a promising therapeutic window for further development .

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